4-(4-Aminophenoxy)benzoic acid

Vue d'ensemble

Description

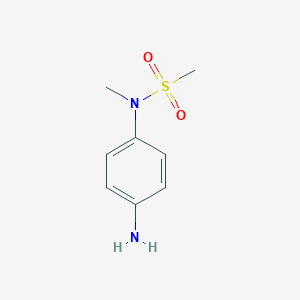

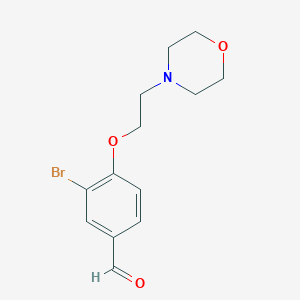

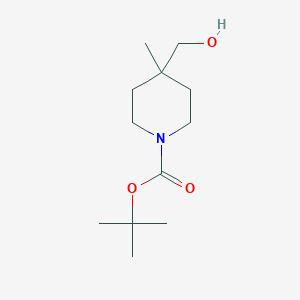

4-(4-Aminophenoxy)benzoic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is also known by its CAS Number: 28999-69-1 .

Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)benzoic acid consists of a benzoic acid group attached to an aminophenoxy group . The InChI code is 1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) .Physical And Chemical Properties Analysis

4-(4-Aminophenoxy)benzoic acid has a molecular weight of 229.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity is 253 .Applications De Recherche Scientifique

Pharmaceutical Drug Design

4-(4-Aminophenoxy)benzoic acid: is utilized in the design and synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored as antitumor agents, showing moderate to excellent antiproliferative activity against various cancer cell lines . The structure-activity relationship of these compounds provides valuable insights into the development of new cancer treatments.

Local Anesthetics Development

The compound’s derivatives have been investigated for their efficacy as local anesthetics. By modifying the target molecule through bioisostere formation and alkyl group adjustments, researchers have synthesized new benzoate compounds that exhibit promising local anesthetic effects with low toxicity . This research could lead to safer and more effective local anesthetics for medical use.

Organic Synthesis

In organic synthesis, 4-(4-Aminophenoxy)benzoic acid serves as a building block for creating complex molecules. Its role in the synthesis of polyimides, which are used in microelectronics and aerospace, highlights its importance in developing materials with specific mechanical and thermal properties .

Material Science

This compound is integral in the synthesis of colorless polyimides derived from aromatic diamines. These polyimides are used in optoelectronic components due to their thermal stability and optical transparency. The introduction of substituents like 4-(4-Aminophenoxy)benzoic acid can improve the mechanical and thermal properties of these materials .

Nanotechnology

Carboxylic acids, including 4-(4-Aminophenoxy)benzoic acid , are used as surface modifiers in nanotechnology. They assist in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which are crucial in the production of polymer nanomaterials .

Biomarker Research

In the field of redox biology, derivatives of 4-(4-Aminophenoxy)benzoic acid are used to measure albumin oxidation in biological samples. This application is significant in identifying biomarkers for diseases like Duchenne muscular dystrophy, where albumin oxidation levels correlate with disease progression .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the compound’s derivatives have exhibited various biological activities .

Biochemical Pathways

It is known that the compound’s derivatives have exhibited various biological activities, suggesting that multiple pathways could be involved .

Result of Action

It is known that the compound’s derivatives have exhibited various biological activities, suggesting that it could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFCGSZRLJQHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352317 | |

| Record name | 4-(4-aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)benzoic acid | |

CAS RN |

28999-69-1 | |

| Record name | 4-(4-aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)